molecular formula C9H11N3O3 B2992287 3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1006454-88-1

3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2992287
CAS No.: 1006454-88-1
M. Wt: 209.205
InChI Key: QUVWSZLZALZWSQ-UHFFFAOYSA-N
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Description

“3-(1,3-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid” is a chemical compound with a molecular formula of C10H11N3O3 . It possesses two heterocyclic rings, a pyrazole and an isoxazole, which are known for their diverse biological activities. These ring systems are found in various pharmaceuticals and are actively explored in drug discovery.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, involves acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring and an isoxazole ring, both of which are nitrogen-containing heterocycles. The presence of a carboxylic acid group (COOH) suggests potential for interaction with biological systems, as this group can participate in various bonding interactions with biomolecules.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.21 g/mol . The compound has a predicted boiling point of 385.4±42.0 °C and a predicted density of 1.42±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound has been studied within the context of synthesizing various derivatives for potential biological activities. For instance, the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines showcases the compound's utility in creating molecules with diverse biological activities. These derivatives have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting the compound's role in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Biological Activities

The compound's derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This is particularly evident in the synthesis of pyrazole and annulated pyrazole derivatives, which have been utilized extensively as synthons in organic synthesis. Their wide range of biological activities makes them significant in the development of new pharmacological agents. The study by Zaki et al. (2016) on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides further supports this point, demonstrating the compound's versatility in synthesizing biologically active molecules.

Molecular Interactions and Structural Analysis

The structural and molecular interactions of derivatives have also been a significant area of study. For example, the structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the compound's application in material science and coordination chemistry. These studies provide insights into the molecular frameworks and potential applications of these derivatives in developing new materials with specific properties (Cheng et al., 2017).

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVWSZLZALZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NOC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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